molecular formula C20H21N5O3S2 B10988768 1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B10988768
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: SLRMSEKHLBKUKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[3,4-b]pyridine derivative fused with a benzothiazole moiety. Key structural features include:

  • 1,3-Dimethyl substituents on the pyrazole ring, enhancing steric bulk and modulating electronic properties.
  • A propan-2-yl (isopropyl) group at position 6 of the pyridine ring, contributing to hydrophobicity.
  • A carboxamide bridge linking the pyrazolopyridine and benzothiazole systems, enabling conformational rigidity and intermolecular interactions.

Eigenschaften

Molekularformel

C20H21N5O3S2

Molekulargewicht

443.5 g/mol

IUPAC-Name

1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N5O3S2/c1-10(2)15-9-13(17-11(3)24-25(4)18(17)21-15)19(26)23-20-22-14-7-6-12(30(5,27)28)8-16(14)29-20/h6-10H,1-5H3,(H,22,23,26)

InChI-Schlüssel

SLRMSEKHLBKUKF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Condensation Reaction: Start with 6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. React it with thionyl chloride to form the corresponding acid chloride.

    Benzothiazole Formation: Combine the acid chloride with 2-aminobenzothiazole to yield the benzothiazole-substituted intermediate.

    Methylation: Introduce the methyl group at the 1,3-position using methylsulfonyl chloride.

    Imidazole Ring Formation: Cyclize the intermediate by reacting it with ammonia or an amine to form the imidazole ring.

Industrial Production:: The industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.

Analyse Chemischer Reaktionen

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the benzothiazole ring to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Halogenation: Halogenation at various positions is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

    Halogenation: Halogens (e.g., chlorine, bromine).

Major Products:: The major products depend on the specific reaction conditions and substituents present.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in:

    Medizin: Potenzial als Antitumor-, Entzündungshemmendes oder antimikrobielles Mittel.

    Chemie: Als vielseitiger Baustein für die Medikamentenentwicklung.

    Industrie: Bei der Synthese anderer komplexer Moleküle.

5. Wirkmechanismus

Die Verbindung interagiert wahrscheinlich mit bestimmten molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse. Weitere Forschung ist erforderlich, um den genauen Wirkmechanismus zu entschlüsseln.

Wirkmechanismus

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

Compound 11a ():

  • Structure : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • Key Differences :
    • Replaces the pyrazolopyridine core with a thiazolo[3,2-a]pyrimidine system.
    • Features a furan substituent instead of an isopropyl group.
  • Properties: Melting Point: 243–246°C . Yield: 68% . Functional Groups: Cyano (CN), carbonyl (C=O), and methyl groups.

Compound 11b ():

  • Structure: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • Key Differences: Substitutes the trimethylbenzylidene group with a 4-cyanophenyl moiety.
  • Properties: Melting Point: 213–215°C . Yield: 68% . Enhanced polarity due to the cyano group.

Pyrazole-Based Hybrids ()

4-(3-Azido-5-Methyl-1H-Pyrazol-1-Yl)Benzonitrile (19g) ():

  • Structure : Combines pyrazole and benzonitrile groups.
  • Key Differences :
    • Lacks the benzothiazole and pyrazolopyridine systems.
    • Features an azido group for click chemistry applications.
  • Properties: Melting Point: 94.1–95.4°C . Yield: 88% . Functional Groups: Azide (N₃), cyano (CN), methyl.

Ethyl (E)-1-(3-Cyanobenzyl)-3-(3,3-Diisopropyltriaz-1-En-1-Yl)-1H-Pyrazole-4-Carboxylate (17j) ():

  • Structure : Pyrazole core with triazene and ester groups.
  • Key Differences :
    • Includes a triazene linker absent in the target compound.
    • Carboxylate ester enhances solubility.
  • Properties :
    • Synthetic utility in forming triazole hybrids via cycloaddition.

Pyrazolo[3,4-b]Pyridine Derivatives ()

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3):

  • Structure : Shares the pyrazolo[3,4-b]pyridine core but lacks the benzothiazole component.
  • Key Differences :
    • Substituted with phenyl and ethyl groups instead of isopropyl and methylsulfonyl.
  • Properties: Molecular Weight: 374.4 g/mol . Potential as a kinase inhibitor due to structural similarity to known pyrazolopyridine drugs.

Comparative Analysis of Key Properties

Property Target Compound Compound 11a Compound 19g CAS 1005612-70-3
Core Structure Pyrazolo[3,4-b]pyridine + Benzothiazole Thiazolo[3,2-a]pyrimidine Pyrazole + Benzonitrile Pyrazolo[3,4-b]pyridine
Substituents Methylsulfonyl, Isopropyl Trimethylbenzylidene Azide, Methyl Phenyl, Ethyl
Melting Point Not Reported 243–246°C 94.1–95.4°C Not Reported
Yield Not Reported 68% 88% Not Reported
Key Functional Groups Carboxamide, Sulfonyl Cyano, Carbonyl Azide, Cyano Carboxamide, Phenyl

Research Implications and Trends

  • Structural Diversity : Hybrids like the target compound leverage fused heterocycles to optimize bioactivity and physicochemical properties. Benzothiazole derivatives (e.g., ) often exhibit antimicrobial activity, while pyrazolopyridines () are explored for kinase inhibition .
  • Synthetic Efficiency : Higher yields (e.g., 88% for 19g ) correlate with optimized reaction conditions, such as azide-alkyne cycloadditions or one-pot methodologies.
  • Functional Group Impact : Methylsulfonyl and carboxamide groups in the target compound may enhance binding affinity compared to simpler analogues like 11a or 19g.

Biologische Aktivität

1,3-Dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzothiazole moiety : Known for diverse biological activities including anti-inflammatory and anticancer properties.
  • Pyrazolo[3,4-b]pyridine core : Associated with various pharmacological effects, particularly in the inhibition of protein kinases.

Anticancer Activity

Research indicates that compounds containing benzothiazole and pyrazolo[3,4-b]pyridine structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
  • Mechanism of action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, mediated through pathways involving caspases and cyclins.

Anti-inflammatory Activity

The compound's benzothiazole component is linked to anti-inflammatory effects:

  • Inhibition of COX enzymes : Several studies have reported that benzothiazole derivatives can selectively inhibit cyclooxygenase-2 (COX-2), reducing inflammatory responses in models of arthritis and other inflammatory diseases .
  • Cytokine modulation : The compound may also modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties:

  • Against bacterial strains : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Recent investigations have indicated potential neuroprotective effects:

  • MAO-B Inhibition : Similar compounds have been reported to inhibit monoamine oxidase B (MAO-B), which could be beneficial in treating neurodegenerative diseases like Parkinson's disease by increasing dopamine levels in the brain .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxicity of a series of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The most active compound showed an IC50 value of 12 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
  • Anti-inflammatory Evaluation :
    • In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy in reducing inflammation .

Data Tables

Activity TypeModel/SystemIC50/EffectReference
AnticancerMCF-7 Cells12 µM
Anti-inflammatoryCarrageenan ModelSignificant reduction in edema
AntimicrobialS. aureusActive
NeuroprotectiveMAO-B InhibitionModerate inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.